![molecular formula C13H10N6O B2994729 1-(4-Methylbenzyl)-4-oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile CAS No. 1707587-06-1](/img/structure/B2994729.png)

1-(4-Methylbenzyl)-4-oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Triazolo-triazine derivatives are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases . They have been shown to have widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Synthesis Analysis

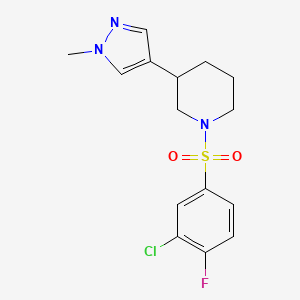

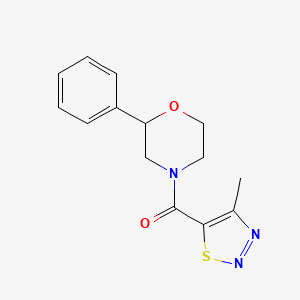

The synthesis of triazolo-triazine derivatives often involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . Various functional groups such as –NO2, –NHNO2, –ONO2, –N3, and –NH2 are introduced into the molecular scaffold to modify the energetic properties of the entire molecule .Molecular Structure Analysis

The molecular structure of triazolo-triazine derivatives is characterized by a fused triazole and triazine moiety . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazolo-triazine derivatives are complex and involve multiple steps . The introduction of various functional groups modifies the energetic properties of the entire molecule .Physical And Chemical Properties Analysis

Triazolo-triazine derivatives exhibit positive energy content and densities subject to fused triazole and triazine framework and various functional groups . They also show excellent insensitivity toward external stimuli and very good calculated detonation performance .科学的研究の応用

Anticancer Research

This compound, with its triazolo-triazine core, has been studied for its potential anticancer properties. The ability to interact with various biological targets makes it a candidate for drug design and development in oncology. Researchers are exploring its efficacy against different cancer cell lines, aiming to understand its mechanism of action and therapeutic potential .

Antimicrobial Activity

The triazolo-triazine derivatives are known for their antimicrobial activities. This particular compound could be synthesized and tested against a range of bacterial and fungal strains. Its effectiveness as an antimicrobial agent can lead to the development of new antibiotics, especially in the face of rising antibiotic resistance .

Analgesic and Anti-inflammatory Applications

The structural features of this compound suggest that it may exhibit analgesic and anti-inflammatory effects. Studies could focus on its ability to reduce pain and inflammation in various models, contributing to the discovery of new pain management therapies .

Enzyme Inhibition

Due to the presence of the nitrile group, this compound might act as an enzyme inhibitor. It could be particularly effective against enzymes like carbonic anhydrase, cholinesterase, and others. Inhibiting these enzymes has therapeutic implications in conditions like glaucoma, Alzheimer’s disease, and certain cancers .

Antioxidant Properties

The compound’s potential to act as an antioxidant can be explored. Antioxidants are crucial in combating oxidative stress, which is implicated in many diseases, including neurodegenerative disorders and aging. Research could aim to quantify its free radical scavenging activity .

Energetic Material Research

Triazolo-triazine derivatives have been investigated for their use as energetic materials. This compound, with appropriate functional groups, could exhibit high energy content and stability, making it suitable for applications in propellants and explosives. Computational studies can assess its performance parameters and safety profile .

Antiviral Applications

The triazolo-triazine scaffold has shown promise in antiviral research. This compound could be synthesized and screened against various viruses to evaluate its efficacy. Discovering new antiviral drugs is crucial, especially for emerging and re-emerging viral infections .

Molecular Modeling and Drug Design

The compound’s intricate structure makes it an interesting subject for in silico pharmacokinetic and molecular modeling studies. These studies can predict its behavior in biological systems, helping to design more effective and targeted drugs with improved pharmacological profiles .

作用機序

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

Similar compounds have been found to interact with their targets through specific interactions facilitated by their ability to accept and donate hydrogen bonds . This allows them to form specific interactions with different target receptors .

Biochemical Pathways

Compounds with similar structures have been found to exhibit a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

In silico pharmacokinetic studies have been conducted on similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion, as well as its bioavailability.

Result of Action

Similar compounds have been found to exhibit a wide range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .

将来の方向性

The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity . Future research could focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

特性

IUPAC Name |

1-[(4-methylphenyl)methyl]-4-oxo-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N6O/c1-9-2-4-10(5-3-9)7-18-13-15-8-16-19(13)12(20)11(6-14)17-18/h2-5,8H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENCJRQPZTWSAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=NC=NN3C(=O)C(=N2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methylbenzyl)-4-oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)furan-2-carboxamide](/img/structure/B2994651.png)

![3-[6-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxohexyl]-1,2,3-benzotriazin-4-one](/img/structure/B2994663.png)